N-{2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}glycine
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Overview
Description
N-{2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}glycine is a synthetic compound that belongs to the class of chromen derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}glycine typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with appropriate acylating agents. For instance, the synthesis of similar compounds has been achieved using 4-chlorobenzoyl chloride in dichloromethane with a slight excess of triethylamine at 20°C for 1 hour . The resulting product is then purified by flash chromatography on silica gel using dichloromethane as an eluent .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of N-{2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}glycine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: Such as cholinesterase or monoamine oxidase, leading to increased levels of neurotransmitters.
Modulating signaling pathways: Affecting pathways involved in cell proliferation, apoptosis, and inflammation.
Binding to receptors: Interacting with specific receptors on the cell surface to trigger downstream effects.
Comparison with Similar Compounds
N-{2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}glycine can be compared with other similar compounds, such as:
Coumarin derivatives: Known for their diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer properties.
Flavonoids: A class of compounds with antioxidant and anti-inflammatory activities.
Benzopyran derivatives: Exhibiting various pharmacological effects, such as antimicrobial and anticancer activities.
Properties
Molecular Formula |
C20H17NO6 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-[2-(2-oxo-4-phenylchromen-7-yl)oxypropanoylamino]acetic acid |
InChI |
InChI=1S/C20H17NO6/c1-12(20(25)21-11-18(22)23)26-14-7-8-15-16(13-5-3-2-4-6-13)10-19(24)27-17(15)9-14/h2-10,12H,11H2,1H3,(H,21,25)(H,22,23) |
InChI Key |
OITDLGFSXSDKJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC(=O)O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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